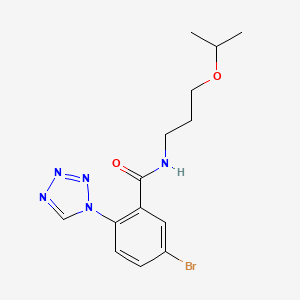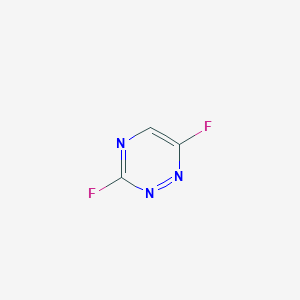
3,6-Difluoro-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Difluoro-1,2,4-triazine is a fluorinated derivative of the 1,2,4-triazine family, characterized by the presence of two fluorine atoms at the 3 and 6 positions of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4-triazine typically involves the fluorination of 1,2,4-triazine derivatives. One common method includes the reaction of 3,5,6-trifluoro-1,2,4-triazine with potassium fluoride at elevated temperatures, resulting in the formation of this compound . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 3,6-Difluoro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: this compound can undergo [4+2] cycloaddition reactions with dienes to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under mild to moderate conditions.
Cycloaddition: Reactions are typically carried out in the presence of a Lewis acid catalyst at elevated temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted triazines with functional groups such as amino, thio, and alkoxy groups.
Cycloaddition: Fused heterocyclic compounds with potential biological activity.
科学研究应用
3,6-Difluoro-1,2,4-triazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,6-Difluoro-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity . The exact pathways and targets vary depending on the specific application and the biological system involved .
相似化合物的比较
- 3,5-Difluoro-1,2,4-triazine
- 2,4,6-Trifluoro-1,3,5-triazine
- 3,5,6-Trifluoro-1,2,4-triazine
Comparison: 3,6-Difluoro-1,2,4-triazine is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 3,5-Difluoro-1,2,4-triazine, the 3,6-difluoro derivative exhibits different substitution patterns and reactivity profiles . The trifluoro derivatives, such as 2,4,6-Trifluoro-1,3,5-triazine, have distinct electronic properties and applications .
属性
CAS 编号 |
919785-60-7 |
|---|---|
分子式 |
C3HF2N3 |
分子量 |
117.06 g/mol |
IUPAC 名称 |
3,6-difluoro-1,2,4-triazine |
InChI |
InChI=1S/C3HF2N3/c4-2-1-6-3(5)8-7-2/h1H |
InChI 键 |
FEQSLZCCXUCCBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NC(=N1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


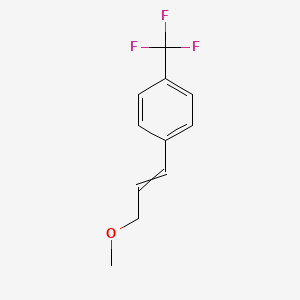
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)


![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12631867.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
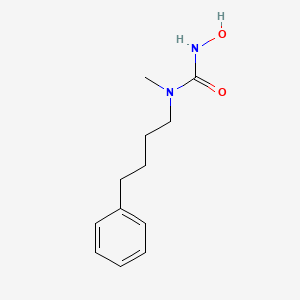
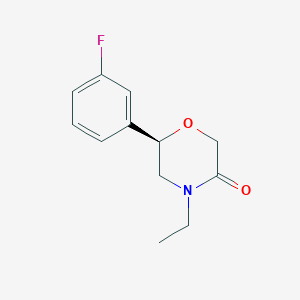
![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)
